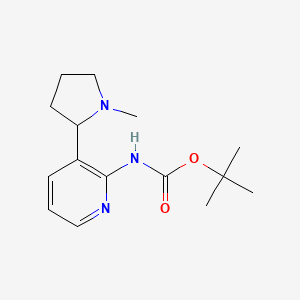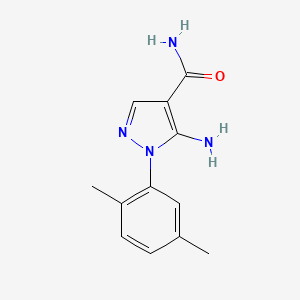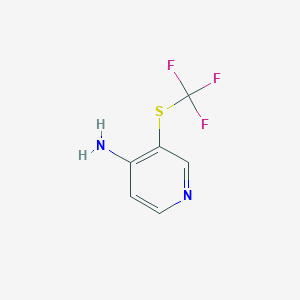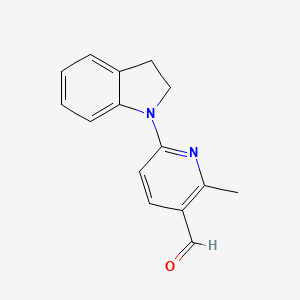
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring, making it a valuable molecule in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The nitro and trifluoromethyl groups are then introduced through nitration and trifluoromethylation reactions, respectively. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
Uniqueness
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H8F3N3O4 |
|---|---|
Molekulargewicht |
315.20 g/mol |
IUPAC-Name |
methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3N3O4/c1-22-11(19)7-5-16-17(6-7)9-3-2-8(12(13,14)15)4-10(9)18(20)21/h2-6H,1H3 |
InChI-Schlüssel |
LKKYWTWZRGEHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)


